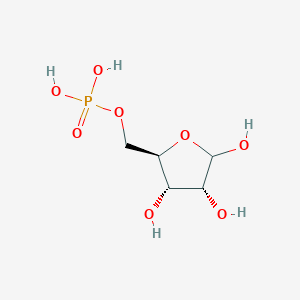

D-Ribose 5-phosphate

Description

D-ribofuranose 5-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-ribofuranose 5-phosphate has been reported in Candida albicans, Trypanosoma brucei, and Caenorhabditis elegans with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

CAS No. |

93-87-8 |

|---|---|

Molecular Formula |

C5H11O8P |

Molecular Weight |

230.11 g/mol |

IUPAC Name |

[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |

InChI Key |

KTVPXOYAKDPRHY-SOOFDHNKSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Central Hub of Cellular Biosynthesis: A Technical Guide to D-Ribose 5-Phosphate Production in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Ribose 5-phosphate (R5P) is a pivotal intermediate metabolite, forming the carbohydrate backbone for nucleotides and various biomolecules essential for life. Its biosynthesis is a cornerstone of central carbon metabolism in microorganisms, primarily orchestrated by the Pentose Phosphate Pathway (PPP). This technical guide provides an in-depth exploration of the core pathways of R5P biosynthesis, detailing the enzymatic players, regulatory mechanisms, and metabolic engineering strategies employed to enhance its production. Furthermore, this document furnishes detailed experimental protocols for key analytical techniques and presents quantitative data to benchmark microbial R5P and D-ribose production, offering a comprehensive resource for researchers in metabolic engineering and drug development.

Core Biosynthetic Pathways of this compound

The primary route for R5P synthesis in most microorganisms is the Pentose Phosphate Pathway (PPP), which is bifurcated into an oxidative and a non-oxidative branch.[1][2]

The Oxidative Pentose Phosphate Pathway

The oxidative branch of the PPP is an irreversible pathway that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate (Ru5P), while generating NADPH.[1][2] This phase is crucial for providing the reducing power for various anabolic processes and for mitigating oxidative stress.

The key enzymatic steps are:

-

Glucose-6-phosphate dehydrogenase (Zwf) : Catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.[1][2]

-

6-Phosphogluconolactonase (Pgl) : Hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate.[1][2]

-

6-Phosphogluconate dehydrogenase (Gnd) : Catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield Ru5P and a second molecule of NADPH.[1][2]

Ru5P is then isomerized to the final product, R5P.

The Non-Oxidative Pentose Phosphate Pathway

The non-oxidative branch is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates.[1] This pathway can either produce R5P from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) or shuttle excess pentose phosphates back into glycolysis. The direction of the flux is determined by the metabolic needs of the cell.

The key enzymes in this branch are:

-

Ribulose-5-phosphate 3-epimerase (Rpe) : Interconverts ribulose-5-phosphate and xylulose-5-phosphate (Xu5P).

-

Ribose-5-phosphate isomerase (Rpi) : Interconverts ribulose-5-phosphate and ribose-5-phosphate (R5P).[1] In E. coli, two isoenzymes, RpiA and RpiB, have been identified.[3]

-

Transketolase (Tkt) : Transfers a two-carbon unit from a ketose phosphate (like Xu5P) to an aldose phosphate. E. coli possesses two isoenzymes, TktA and TktB.[3]

-

Transaldolase (Tal) : Transfers a three-carbon dihydroxyacetone moiety from a ketose phosphate (like sedoheptulose-7-phosphate) to an aldose phosphate. E. coli also has two isoenzymes, TalA and TalB.[3][4]

Alternative Biosynthetic Routes

Some microorganisms possess alternative pathways for pentose phosphate synthesis. For instance, some anaerobic intestinal bacteria that lack transaldolase utilize a sedoheptulose-1,7-bisphosphate (SBP) pathway involving pyrophosphate-dependent phosphofructokinase and fructose-bisphosphate aldolase.[1] In archaea, a reverse RuMP pathway may be employed to produce Ru5P from fructose-6-phosphate.[5]

Metabolic Engineering for Enhanced D-Ribose Production

Metabolic engineering strategies have been instrumental in improving the production of D-ribose, the dephosphorylated form of R5P, which has significant applications in the pharmaceutical and food industries.[6]

A primary strategy involves the disruption of the tkt gene, which encodes for transketolase.[7][8] This blockage prevents the conversion of R5P and Xu5P back into glycolytic intermediates, leading to the intracellular accumulation of R5P.[8] This accumulated R5P is then dephosphorylated by non-specific phosphatases to yield D-ribose, which is subsequently secreted from the cell.[8]

Further genetic modifications to enhance D-ribose production include:

-

Overexpression of key PPP enzymes : Increasing the expression of genes like zwf (glucose-6-phosphate dehydrogenase) can enhance the metabolic flux towards the PPP.[4]

-

Disruption of competing pathways : Deleting genes involved in byproduct formation can redirect carbon flux towards R5P.

-

Alleviation of carbon catabolite repression (CCR) : Disrupting genes like ptsG in E. coli allows for the simultaneous utilization of multiple carbon sources, such as glucose and xylose, which can boost D-ribose production.[9]

Quantitative Data on D-Ribose Production

The following tables summarize quantitative data on D-ribose production in metabolically engineered microorganisms.

Table 1: D-Ribose Production in Engineered Bacillus subtilis

| Strain | Key Genetic Modification(s) | Carbon Source(s) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| B. subtilis SPK1 | Chemically mutated, transketolase-deficient | 20 g/L xylose, 20 g/L glucose | 23.0 | - | 0.72 | [7] |

| B. subtilis ATCC 21951 | Not specified (likely transketolase-deficient) | 200 g/L glucose | 40 | 0.2 | - | [10] |

| B. subtilis ATCC 21951 | Not specified (likely transketolase-deficient) | 100 g/L glucose, 50 g/L gluconic acid | 45 | - | - | [10] |

| B. subtilis CGMCC 3720 | Not specified (likely transketolase-deficient) | Glucose (fed-batch) | 113.4 | - | - | [10] |

Table 2: D-Ribose Production in Engineered Escherichia coli

| Strain | Key Genetic Modification(s) | Carbon Source(s) | Titer (g/L) | Reference |

| E. coli SGK013 | ΔtktA, ΔtktB | Glucose and xylose | 0.75 | [7][9] |

| E. coli SGK015 | ΔtktA, ΔtktB, ΔptsG | 5 g/L xylose, 5 g/L glucose | 3.75 | [9] |

Experimental Protocols

Transketolase Activity Assay

This protocol is adapted from a fluorometric assay for measuring transketolase activity in biological samples.

Materials:

-

TKT Assay Buffer

-

TKT Substrate Mix

-

TKT Developer

-

TKT Enzyme Mix

-

TKT Probe

-

Glyceraldehyde 3-phosphate (G3P) Standard

-

96-well microplate (white, flat-bottom)

-

Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation:

-

Homogenize approximately 4 x 10^5 cells or 10 mg of tissue in 100 µL of ice-cold TKT Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (lysate) for the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of G3P standards by diluting the stock solution in TKT Assay Buffer.

-

-

Reaction Setup:

-

Add samples, standards, and controls to the wells of the 96-well plate.

-

For each sample and positive control well, prepare a Reaction Mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and TKT Probe.

-

For standard and sample background control wells, prepare a Background Reaction Mix (lacking the TKT Substrate Mix).

-

-

Measurement:

-

Add the appropriate reaction mix to each well.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure fluorescence intensity in kinetic mode at Ex/Em = 535/587 nm every 30 seconds for 30-45 minutes.[11]

-

-

Calculation:

-

Calculate the rate of change in fluorescence for each sample and standard.

-

Determine the TKT activity in the samples by comparing their rates to the standard curve.

-

13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

This protocol provides a general workflow for conducting 13C-MFA to quantify fluxes through the PPP.

Materials:

-

Microbial strain of interest

-

Defined culture medium

-

13C-labeled glucose (e.g., [1-13C]glucose, [U-13C]glucose, or a mixture)

-

Equipment for cell cultivation (e.g., shake flasks, bioreactor)

-

Centrifuge

-

Lyophilizer

-

Hydrolysis reagents (e.g., 6 M HCl)

-

Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

MFA software (e.g., INCA, Metran)

Procedure:

-

Cell Cultivation:

-

Grow the microbial strain in a defined medium with a specific 13C-labeled glucose as the sole carbon source.[12][13] A common mixture is 80% [1-13C]glucose and 20% [U-13C]glucose.[13]

-

Ensure the culture reaches a metabolic and isotopic steady state.[12] This can be verified by analyzing samples from different time points.[5]

-

-

Biomass Hydrolysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet to remove residual medium.

-

Lyophilize the biomass.

-

Hydrolyze the biomass (e.g., using 6 M HCl at 105°C for 24 hours) to break down proteins into amino acids and polysaccharides into monosaccharides.

-

-

Derivatization:

-

Derivatize the amino acids and monosaccharides to make them volatile for GC-MS analysis (e.g., using TBDMS).

-

-

GC-MS Analysis:

-

Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the proteinogenic amino acids and other relevant metabolites like ribose from RNA.[14]

-

-

Flux Calculation:

-

Use a computational model of the organism's central metabolism.

-

Input the experimentally determined mass isotopomer distributions and other physiological data (e.g., growth rate, substrate uptake rate) into the MFA software.

-

The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the measured and simulated labeling patterns.[5]

-

Conclusion

The biosynthesis of this compound is a critical aspect of microbial metabolism, with the Pentose Phosphate Pathway serving as the central production route. A thorough understanding of the enzymes, regulatory networks, and pathway dynamics is essential for both fundamental biological research and applied metabolic engineering. The strategic manipulation of the PPP has proven to be a successful approach for the overproduction of D-ribose, a commercially valuable pentose sugar. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to investigate and engineer R5P biosynthesis in a variety of microbial systems, paving the way for further advancements in the production of bio-based chemicals and pharmaceuticals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Genetics of pentose-phosphate pathway enzymes of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increasing the Pentose Phosphate Pathway Flux to Improve Plasmid DNA Production in Engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme characterisation and kinetic modelling of the pentose phosphate pathway in yeast [PeerJ Preprints] [peerj.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.cn [abcam.cn]

- 12. researchgate.net [researchgate.net]

- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

The Central Role of D-Ribose 5-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of D-Ribose 5-phosphate (R5P) within the pentose phosphate pathway (PPP). It details its biosynthesis, metabolic fate, and regulatory significance, with a focus on its critical function as the precursor for nucleotide and amino acid synthesis. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Introduction to the Pentose Phosphate Pathway and this compound

The pentose phosphate pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis.[1] Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, most notably this compound.[1][2] R5P is an indispensable precursor for the biosynthesis of nucleotides (ATP, GTP, CTP, UTP), and consequently DNA and RNA, as well as the amino acids histidine and tryptophan.[2][3] The pathway is divided into two distinct phases: an oxidative phase that generates NADPH and a non-oxidative phase that involves the interconversion of sugar phosphates.[2]

Biosynthesis of this compound

R5P is generated through both the oxidative and non-oxidative branches of the PPP, allowing for metabolic flexibility based on the cell's requirements for NADPH and biosynthetic precursors.[2]

Oxidative Phase

The oxidative phase of the PPP is an irreversible process that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate (Ru5P), generating two molecules of NADPH for each molecule of G6P oxidized.[4] The final step of this phase is the oxidative decarboxylation of 6-phosphogluconate, catalyzed by 6-phosphogluconate dehydrogenase, which yields Ru5P.[4] Ru5P is then isomerized to R5P by the enzyme Ribose-5-phosphate isomerase (RpiA) .[2][5]

Non-Oxidative Phase

The non-oxidative phase consists of a series of reversible sugar phosphate interconversions.[2] This phase can synthesize R5P from the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P) through the action of transketolase and transaldolase.[2] This allows for the production of R5P independently of NADPH generation when the cellular demand for nucleotide synthesis is high.[2] The key enzyme in this phase for R5P production is Ribose-5-phosphate isomerase , which catalyzes the reversible conversion of ribulose-5-phosphate to R5P.[2][5]

Metabolic Fate of this compound

The primary metabolic fate of R5P is its conversion to 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a critical activated form of ribose.

Synthesis of Phosphoribosyl Pyrophosphate (PRPP)

R5P is converted to PRPP by the enzyme PRPP synthetase (PRS) , which transfers a pyrophosphate group from ATP to the C1 of R5P.[3] PRPP is a key precursor for numerous biosynthetic pathways.[3]

Role in Nucleotide Synthesis

PRPP is the foundation upon which purine and pyrimidine nucleotides are synthesized.[4] In de novo purine synthesis, the purine ring is assembled directly onto the ribose moiety of PRPP.[3] In pyrimidine synthesis, the pyrimidine ring is synthesized first and then attached to PRPP.[3]

Role in Amino Acid Synthesis

PRPP is also a crucial substrate for the biosynthesis of the amino acids histidine and tryptophan.[3]

Regulation of this compound Metabolism

The production and utilization of R5P are tightly regulated to meet the metabolic needs of the cell. The primary regulatory point of the PPP is the first enzyme of the oxidative phase, glucose-6-phosphate dehydrogenase (G6PDH) .[4] This enzyme is allosterically inhibited by high levels of its product, NADPH.[4] Therefore, the rate of the oxidative PPP, and consequently the production of Ru5P (the precursor to R5P), is controlled by the cellular demand for NADPH.[4]

The availability of R5P itself can also influence the rate of nucleotide synthesis. Studies have shown a direct correlation between the intracellular concentration of R5P and the rate of de novo purine synthesis.[6]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in R5P metabolism. It is important to note that these values can vary significantly depending on the organism, tissue, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | kcat | Reference |

| Ribose-5-phosphate isomerase B (CfRpiB) | Curtobacterium flaccumfaciens | D-allulose | 320 mM | - | 4769 s-1 | [7] |

| Ribose-5-phosphate isomerase B (TbRpiB) | Trypanosoma brucei | Ribose-5-phosphate | 8.8 ± 0.9 mM | 11.2 ± 0.4 µmol/min/mg | 7.8 ± 0.3 s-1 | [8] |

| Ribose-5-phosphate isomerase B (TbRpiB) | Trypanosoma brucei | Ribulose-5-phosphate | 1.7 ± 0.2 mM | 17.5 ± 0.6 µmol/min/mg | 12.1 ± 0.4 s-1 | [8] |

| PRPP Synthetase | Spinach | ATP | 170 µM | 13.1 µmol/min/mg | - | [9] |

| PRPP Synthetase | Spinach | Ribose-5-phosphate | 110 µM | 13.1 µmol/min/mg | - | [9] |

| Uracil Phosphoribosyltransferase | Escherichia coli | PRPP | - | - | - | [10] |

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Cell Type/Condition | Concentration | Reference |

| This compound | Human Hepatoma Cell Line (HepG2) | 107 ± 31 to 311 ± 57 nmol/g protein (depending on glucose concentration) | [6] |

| PRPP | Human Erythrocytes (Normal) | Higher in females than males | [11] |

| PRPP | Human Erythrocytes (Gout patients) | Lower than normal subjects | [11] |

| PRPP | Human Erythrocytes (Hyperuricemic patients on allopurinol) | Lower than those not on allopurinol | [11] |

Table 3: Metabolic Flux Data

| Cell Type/Condition | Pathway Flux | Value | Reference |

| Human Brain Tumors (GBM and CCRCC) | PPP flux relative to glycolysis | Similar in tumor and surrounding brain tissue | [12] |

| Proliferating Cancer Cells | Glucose Uptake | 100–400 nmol/106 cells/h | [13] |

| Proliferating Cancer Cells | Lactate Secretion | 200–700 nmol/106 cells/h | [13] |

| Proliferating Cancer Cells | Glutamine Uptake | 30–100 nmol/106 cells/h | [13] |

Experimental Protocols

Spectrophotometric Assay for Ribose-5-Phosphate Isomerase Activity

This protocol is adapted from a method for measuring the activity of spinach Ribose-5-phosphate isomerase (RpiA).[14] The assay relies on the fact that ribulose-5-phosphate absorbs UV light at 290 nm, while ribose-5-phosphate does not.

Materials:

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer capable of kinetic measurements at 290 nm

-

1 M Tris-HCl buffer, pH 7.5

-

0.1 M Ribose-5-phosphate (substrate)

-

Purified Ribose-5-phosphate isomerase enzyme

-

Deionized water

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the following components:

-

50 µL of 1 M Tris-HCl, pH 7.5

-

50 µL of 0.1 M Ribose-5-phosphate

-

Deionized water to a final volume of 995 µL.

-

-

Mix the contents of the cuvette thoroughly.

-

Place the cuvette in the spectrophotometer and blank the instrument.

-

Initiate the reaction by adding 5 µL of the purified enzyme solution to the cuvette.

-

Quickly mix the contents by inverting the cuvette and immediately start recording the absorbance at 290 nm over time.

-

Monitor the change in absorbance for a period sufficient to determine the initial linear rate of the reaction.

Data Analysis:

-

Plot the absorbance at 290 nm versus time.

-

Determine the initial velocity (v) of the reaction from the slope of the linear portion of the curve (ΔA/Δt).

-

Convert the change in absorbance per unit time to the change in concentration per unit time using the Beer-Lambert law (A = εcl), where ε for ribulose-5-phosphate is 72 M-1cm-1.[14]

-

Enzyme activity can be expressed in units (µmol of product formed per minute).

-

For determining kinetic parameters (Km and Vmax), the assay should be repeated with varying concentrations of the substrate, Ribose-5-phosphate. The data can then be plotted using a Michaelis-Menten or Lineweaver-Burk plot.

13C-Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[15][16] This generalized protocol outlines the key steps for analyzing the PPP.

Materials:

-

Cell culture medium containing a 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or [U-13C6]glucose)

-

Cell culture flasks or plates

-

Quenching solution (e.g., -80°C 60% methanol)

-

Extraction solvent (e.g., -20°C methanol:water:chloroform mixture)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

-

Software for MFA data analysis (e.g., INCA, Metran)

Experimental Workflow:

-

Cell Culture and Labeling:

-

Culture the cells of interest to the desired density.

-

Replace the standard culture medium with a medium containing the 13C-labeled glucose tracer.

-

Incubate the cells for a sufficient period to achieve isotopic steady-state labeling of intracellular metabolites. This time will vary depending on the cell type and proliferation rate.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by adding an ice-cold quenching solution to the cells.

-

Harvest the cells and extract the intracellular metabolites using a cold extraction solvent.

-

Separate the polar (containing sugar phosphates) and non-polar phases.

-

-

Sample Analysis:

-

Derivatize the polar metabolites to increase their volatility for GC-MS analysis.

-

Analyze the derivatized samples by GC-MS or the underivatized samples by LC-MS to determine the mass isotopomer distribution (MID) of key metabolites in the PPP and glycolysis (e.g., glucose-6-phosphate, fructose-6-phosphate, ribose-5-phosphate, lactate).

-

-

Data Analysis and Flux Calculation:

-

Use a computational model of the relevant metabolic network.

-

Input the measured MIDs and any measured extracellular fluxes (e.g., glucose uptake, lactate secretion) into the MFA software.

-

The software will then estimate the intracellular metabolic fluxes that best fit the experimental data.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving this compound.

Caption: The Pentose Phosphate Pathway, showing the oxidative and non-oxidative phases.

Caption: Conversion of this compound to PRPP.

Caption: Major metabolic fates of PRPP.

Caption: Workflow for 13C-Metabolic Flux Analysis.

Conclusion

This compound is a central metabolite that links glucose metabolism, via the pentose phosphate pathway, to the synthesis of essential biomolecules. Its production is dynamically regulated to meet the cellular demands for NADPH and biosynthetic precursors. Understanding the intricate role of R5P and the enzymes that govern its metabolism is crucial for researchers in various fields, including cancer biology, metabolic disorders, and infectious diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for designing and interpreting experiments aimed at elucidating the function of this critical metabolic pathway. The continued investigation into the regulation and flux of R5P metabolism holds significant promise for the development of novel therapeutic strategies targeting diseases with altered metabolic states.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal [journal.medtigo.com]

- 6. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic mechanism of uracil phosphoribosyltransferase from Escherichia coli and catalytic importance of the conserved proline in the PRPP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. gm.ibg.uu.se [gm.ibg.uu.se]

- 15. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 16. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Core Function of D-Ribose 5-Phosphate in De Novo Nucleotide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 5-phosphate (R5P) is a critical metabolite positioned at the intersection of central carbon metabolism and anabolic biosynthesis. Derived primarily from the pentose phosphate pathway (PPP), R5P serves as the essential precursor for 5-phosphoribosyl-α-1-pyrophosphate (PRPP), the activated form of ribose used in the de novo synthesis of both purine and pyrimidine nucleotides. The availability of R5P and the subsequent synthesis of PRPP represent a key regulatory nexus, controlling the flux of carbons into nucleotide pools required for DNA replication, RNA synthesis, and cellular energy metabolism. This technical guide provides an in-depth examination of the function of R5P in these pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and therapeutic development.

Introduction: The Centrality of this compound

Nucleotides are the fundamental building blocks of nucleic acids and play vital roles in cellular signaling and energy transfer. Their synthesis is a tightly regulated process to meet the demands of cell growth and proliferation. This compound is a phosphorylated pentose sugar that provides the ribose moiety for all nucleotides synthesized via the de novo pathways.[1] The intracellular concentration of R5P is a determining factor for the rate of de novo purine synthesis, highlighting its significance as a regulatory substrate.[2][3] This document elucidates the journey of R5P from its synthesis to its ultimate incorporation into the nucleotide backbone.

Biosynthesis of this compound via the Pentose Phosphate Pathway

R5P is predominantly synthesized in the cytoplasm through the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis.[1] The PPP is composed of two distinct phases: the oxidative and non-oxidative branches.

-

Oxidative Phase: This irreversible phase converts glucose 6-phosphate into ribulose 5-phosphate, generating two molecules of NADPH for each molecule of glucose 6-phosphate oxidized. Ribulose 5-phosphate is then isomerized to R5P by the enzyme ribose-5-phosphate isomerase.[1][4]

-

Non-Oxidative Phase: This reversible phase allows for the interconversion of various sugar phosphates. It can synthesize R5P from the glycolytic intermediates fructose 6-phosphate and glyceraldehyde 3-phosphate, a process that is particularly active in rapidly dividing cells that have a high demand for nucleotides.[1]

The dual-phase nature of the PPP allows cellular metabolism to be flexible, producing either NADPH, R5P, or both, depending on the metabolic needs of the cell.

Activation of R5P to 5-Phosphoribosyl-α-1-Pyrophosphate (PRPP)

For R5P to be utilized in nucleotide synthesis, it must first be activated. This activation is a pyrophosphorylation reaction catalyzed by the enzyme 5-phosphoribosyl-1-pyrophosphate synthetase (PRPP synthetase or PRPS) .[5] This enzyme transfers the β,γ-diphosphoryl group from ATP to the C-1 hydroxyl of R5P, yielding PRPP and AMP.[5]

Reaction: Ribose 5-phosphate + ATP → 5-Phosphoribosyl-1-pyrophosphate (PRPP) + AMP

The synthesis of PRPP is a critical, rate-limiting step and is subject to complex allosteric regulation.[6] ADP is a potent allosteric inhibitor, and its binding is enhanced when the active site is occupied by both ATP and R5P.[5] Conversely, the enzyme is activated by inorganic phosphate. The intracellular availability of R5P is also a major determinant of PRPP synthesis rates.[3]

The Role of PRPP in De Novo Nucleotide Synthesis

PRPP is the universal activated ribose donor for the synthesis of both purine and pyrimidine nucleotides, as well as for salvage pathways.[5][7] However, its role differs fundamentally between the two de novo pathways.

De Novo Purine Synthesis

In purine biosynthesis, the purine ring system is constructed stepwise directly upon the ribose-phosphate scaffold provided by PRPP.[1] The pathway begins with the committed step catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) . This enzyme displaces the pyrophosphate group of PRPP with an amino group from glutamine, forming 5-phosphoribosylamine.[8] This intermediate is highly unstable, with a short half-life, suggesting the potential for substrate channeling between enzymes in the pathway.[9] Following this initial step, a series of nine additional reactions involving substrates like glycine, formate (from tetrahydrofolate), glutamine, aspartate, and CO₂ lead to the formation of the first purine nucleotide, inosine monophosphate (IMP).

De Novo Pyrimidine Synthesis

In contrast to purine synthesis, the pyrimidine ring (orotate) is synthesized first as a free base before being attached to the ribose moiety.[1] The key reaction involving PRPP is catalyzed by orotate phosphoribosyltransferase (OPRTase) . This enzyme links the pre-formed orotate to PRPP, forming orotidine 5'-monophosphate (OMP) and releasing pyrophosphate.[10][11] OMP is then decarboxylated to form uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

Quantitative Data Summary

The efficiency and regulation of nucleotide synthesis are governed by the kinetic properties of its enzymes and the intracellular concentrations of its metabolites.

Table 1: Kinetic Parameters of Key Enzymes in R5P/PRPP Metabolism

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

|---|---|---|---|---|---|

| PRPP Synthetase | Human Erythrocytes | Ribose-5-P | 33 | - | [12] |

| MgATP | 14 | - | [12] | ||

| GPAT | Human | PRPP | 0.48 | - | [13] |

| (Amidotransferase) | Glutamine | 1.6 | - | [13] | |

| OPRTase | S. typhimurium | Orotate | 12 - 80 | - | [14] |

| PRPP | 15 - 120 | - | [14] | ||

| Ribose-5-P Isomerase A | E. coli | Ribose-5-P | 3100 | 2100 | [4] |

Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time.[15]

Table 2: Intracellular Metabolite Concentrations

| Metabolite | Cell Type | Condition | Concentration | Reference(s) |

|---|---|---|---|---|

| Ribose-5-Phosphate | HepG2 (Human Hepatoma) | 0 mM Glucose | 107 ± 31 nmol/g protein | [3] |

| 10 mM Glucose | 311 ± 57 nmol/g protein | [3] | ||

| PRPP Availability | HepG2 (Human Hepatoma) | 0 mM Glucose | 4.76 ± 3.4 pmol/mg protein/min | [3] |

| | | 10 mM Glucose | 34 ± 8.4 pmol/mg protein/min |[3] |

Experimental Protocols

Accurate measurement of enzyme activities and metabolite levels is crucial for studying nucleotide metabolism. This section provides detailed methodologies for key assays.

Protocol: Spectrophotometric Assay for PRPP Synthetase Activity

This continuous, non-radioactive assay measures PRPS activity by coupling the production of PRPP to the formation of NADH, which can be monitored by the change in absorbance at 340 nm.[16][17]

Principle:

-

PRPS: Ribose-5-P + ATP → PRPP + AMP

-

HGPRT: PRPP + Hypoxanthine → IMP + PPi

-

IMPDH: IMP + NAD+ + H₂O → XMP + NADH + H+

The rate of NADH formation is directly proportional to the rate of PRPP synthesis.

Materials:

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 100 mM KCl.

-

Substrates: ATP, this compound, Hypoxanthine, NAD⁺.

-

Coupling Enzymes: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), Inosine Monophosphate Dehydrogenase (IMPDH).

-

Cell lysate or purified PRPS enzyme.

-

UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm.

Procedure:

-

Prepare a master mix in the reaction buffer containing all substrates and coupling enzymes at their final desired concentrations (e.g., 1 mM ATP, 0.5 mM R5P, 0.2 mM Hypoxanthine, 1 mM NAD⁺, and sufficient units of HGPRT and IMPDH).

-

Pipette the master mix into a quartz cuvette and equilibrate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of cell lysate or purified PRPS enzyme.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production, which corresponds to PRPS activity.

-

Express activity in units such as µmol/min/mg of total protein.

Protocol: Quantification of Intracellular Nucleotides by HPLC

Ion-pair reversed-phase High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying the complex mixture of nucleotides, nucleosides, and bases from cellular extracts.[18][19]

Materials:

-

Cell culture or tissue samples.

-

Extraction Solvent: e.g., cold 60% methanol, acetonitrile, or perchloric acid (PCA).[20]

-

Neutralization Solution (for PCA): e.g., cold KOH.

-

HPLC system with a UV detector (e.g., set to 254 nm) or mass spectrometer (LC-MS).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.6 µm particle size).[18]

-

Mobile Phase A: Aqueous buffer (e.g., 100 mM KH₂PO₄, pH 5.6).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Ion-Pairing Reagent: e.g., Tetrabutylammonium bromide (TBA-Br).[18]

-

Nucleotide standards for calibration.

Procedure:

-

Sample Collection: Rapidly harvest cells (approx. 1-10 million) and quench metabolic activity by washing with ice-cold phosphate-buffered saline (PBS).

-

Extraction:

-

Resuspend the cell pellet in a precise volume of ice-cold extraction solvent.

-

Vortex vigorously and incubate on ice (e.g., 15 minutes) to precipitate proteins and macromolecules.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C).

-

Collect the supernatant containing the soluble metabolites. If using PCA, neutralize the supernatant with KOH and centrifuge again to remove the KClO₄ precipitate.

-

-

HPLC Analysis:

-

Filter the extract through a 0.22 µm syringe filter.

-

Inject a known volume of the extract onto the C18 column equilibrated with the starting mobile phase conditions.

-

Separate the nucleotides using a gradient of Mobile Phase B. For example, a linear gradient from 0% to 50% B over 30 minutes.

-

Detect nucleotides by their UV absorbance at 254 nm.

-

-

Quantification:

-

Identify peaks by comparing their retention times to those of pure nucleotide standards run under the same conditions.

-

Quantify the amount of each nucleotide by integrating the peak area and comparing it to a standard curve generated from known concentrations of each standard.

-

Normalize the results to the initial cell number or total protein content of the sample.

-

Conclusion and Future Directions

This compound is not merely a structural component but a key regulatory substrate that dictates the rate of de novo nucleotide synthesis. Its production via the pentose phosphate pathway and its subsequent activation to PRPP are tightly controlled processes that are fundamental to cell growth, proliferation, and maintenance of genomic integrity. Understanding the intricate regulation of R5P and PRPP metabolism is paramount for developing novel therapeutic strategies targeting diseases characterized by aberrant cell growth, such as cancer, or metabolic disorders like gout, which can be caused by PRPS superactivity.[1] The methodologies and data presented in this guide provide a robust framework for researchers to further investigate this critical metabolic nexus.

References

- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia coli? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the mechanism of phosphoribosylamine transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic mechanism of orotate phosphoribosyltransferase from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. datapdf.com [datapdf.com]

- 15. Enzyme Kinetics [www2.chem.wisc.edu]

- 16. PRPP-S Assay Kit [novocib.com]

- 17. PRPP-Synthetase Superactivity Assay Kit [novocib.com]

- 18. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. longdom.org [longdom.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Enzymatic Conversion of Ribulose-5-Phosphate to D-Ribose-5-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of D-ribulose-5-phosphate (Ru5P) to D-ribose-5-phosphate (R5P) is a critical reaction in central carbon metabolism, primarily functioning within the pentose phosphate pathway (PPP). This reversible isomerization is catalyzed by the enzyme ribose-5-phosphate isomerase (Rpi). The product, R5P, is an essential precursor for the synthesis of nucleotides and nucleic acids. This guide provides a comprehensive overview of this enzymatic conversion, including the properties of the enzymes involved, detailed kinetic data, experimental protocols for activity assessment, and a visualization of the metabolic context and reaction mechanisms.

Introduction

Ribose-5-phosphate isomerase (Rpi), classified under EC 5.3.1.6, is a key enzyme that catalyzes the reversible aldose-ketose isomerization between D-ribulose-5-phosphate and D-ribose-5-phosphate.[1] This reaction is a crucial step in the non-oxidative phase of the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis.[1] The PPP is responsible for generating NADPH, which is vital for reductive biosynthesis and for protecting cells against oxidative stress, and for producing pentose sugars necessary for nucleotide and nucleic acid synthesis.[1]

Two distinct, non-homologous classes of ribose-5-phosphate isomerases have been identified: RpiA and RpiB. RpiA is the most common type, found in almost all organisms, while RpiB is primarily present in some bacteria and eukaryotes.[2] These two enzyme classes, despite catalyzing the same reaction, possess different structures and catalytic mechanisms.[3] The essentiality of this enzymatic conversion is underscored by the fact that a deficiency in human RpiA can lead to a rare metabolic disorder characterized by leukoencephalopathy.[1]

Given its central role in metabolism and its necessity for cell proliferation, Rpi has emerged as a potential target for drug development, particularly in pathogens where the enzyme may differ significantly from its human counterpart.

Quantitative Data

The kinetic parameters of ribose-5-phosphate isomerase vary depending on the source of the enzyme and the specific isoform (RpiA or RpiB). The following table summarizes key kinetic data for the conversion of D-ribose-5-phosphate to D-ribulose-5-phosphate from several organisms.

| Organism | Enzyme Type | Substrate | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |

| Escherichia coli | RpiA | D-Ribose-5-phosphate | 3.1 | 2100 | - | - | - |

| Spinach | RpiA | D-Ribose-5-phosphate | - | - | - | - | - |

| Saccharomyces cerevisiae | RpiA | D-Ribose-5-phosphate | 1.6 ± 0.3 | - | - | - | - |

Note: Data for Vmax, optimal pH, and optimal temperature are not consistently available across all studies and may vary with assay conditions. The provided Km and kcat values are for the forward reaction (R5P to Ru5P).

Signaling and Metabolic Pathways

The conversion of ribulose-5-phosphate to ribose-5-phosphate is a key junction in the pentose phosphate pathway, linking the oxidative and non-oxidative branches.

Reaction Mechanism of Ribose-5-Phosphate Isomerase A (RpiA)

The mechanism of RpiA involves a cis-enediol intermediate.

Reaction Mechanism of Ribose-5-Phosphate Isomerase B (RpiB)

RpiB utilizes a different mechanism that often involves metal ions and a 1,2-hydride shift.

References

The Lynchpin of Nucleotide Synthesis: A Technical Guide to D-Ribose 5-Phosphate as a Precursor for Phosphoribosyl Pyrophosphate (PRPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoribosyl pyrophosphate (PRPP) is a pivotal molecule in cellular metabolism, serving as the direct precursor for the de novo and salvage pathways of nucleotide biosynthesis. The synthesis of PRPP from D-ribose 5-phosphate (R5P) and adenosine triphosphate (ATP), a reaction catalyzed by the enzyme PRPP synthetase (EC 2.7.6.1), represents a critical control point in the production of the building blocks of DNA and RNA. This technical guide provides an in-depth examination of this core metabolic process, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways and regulatory mechanisms. Understanding the intricacies of PRPP synthesis is paramount for research in metabolic diseases, oncology, and the development of novel therapeutics targeting nucleotide metabolism.

The Core Reaction: Synthesis of PRPP from this compound

The synthesis of PRPP is a phosphoribosyl transfer reaction that is fundamental to life.[1][2] In this reaction, the pyrophosphoryl group from ATP is transferred to the C1 position of this compound, yielding PRPP and adenosine monophosphate (AMP).[2][3] This seemingly simple reaction is tightly regulated to ensure a balanced supply of nucleotides for cellular processes.[4]

The reaction is as follows:

This compound + ATP → 5-Phospho-α-D-ribose 1-diphosphate (PRPP) + AMP[2][5]

The enzyme responsible for this transformation is PRPP synthetase, also known as ribose-phosphate diphosphokinase.[3][6]

Quantitative Data on PRPP Synthetase

The kinetic properties of PRPP synthetase have been characterized in various organisms. These parameters are crucial for understanding the enzyme's function and for the development of enzyme inhibitors.

| Organism | Substrate | Apparent Km (µM) | Optimal pH | Optimal Temperature (°C) | Reference |

| Hevea brasiliensis (Rubber Tree) | ATP | 200 ± 30 | 7.5 | Not specified | [7] |

| Ribose-5-Phosphate | 40 ± 2 | 7.5 | Not specified | [7] | |

| Human Erythrocytes | MgATP | 14 | Not specified | Not specified | [8] |

| Ribose-5-Phosphate | 33 | Not specified | Not specified | [8] | |

| Methanothermobacter jannaschii | 4-aminobenzoate | 58 | 4.8 | 50 | [1] |

| PRPP | 3600 | 4.8 | 50 | [1] |

Table 1: Kinetic Parameters of PRPP Synthetase from Various Sources.

| Effector | Organism | Effect | Notes | Reference |

| Mg2+ | Hevea brasiliensis | Absolute Requirement | No activity detected in the absence of Mg2+. | [7] |

| Mn2+ | Hevea brasiliensis | Inhibitor (Ki = 20 µM) | --- | [7] |

| Inorganic Phosphate (Pi) | Hevea brasiliensis | Allosteric Effector | Induces allosteric behavior with respect to ribulose-5-phosphate. | [7] |

| ADP | E. coli | Allosteric Inhibitor | Filamentation of the enzyme can modulate this inhibition. | [9][10] |

| GDP | Mammalian cells | Allosteric Feedback Inhibitor | Part of the precise cellular control of PRPP synthesis. | [11] |

Table 2: Regulation of PRPP Synthetase Activity by Various Effectors.

Signaling and Metabolic Pathways

The synthesis of PRPP is embedded within a larger network of metabolic pathways. R5P is primarily generated through the pentose phosphate pathway, and PRPP is a substrate for the biosynthesis of purine and pyrimidine nucleotides.

Upstream Pathway: The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a major metabolic route that runs parallel to glycolysis.[12][13] It is responsible for the production of NADPH, which is essential for reductive biosynthesis and for protecting the cell against oxidative stress, and for the synthesis of R5P, the precursor for PRPP.[11][13]

Caption: The Pentose Phosphate Pathway leading to this compound.

The Central Reaction and its Regulation

The conversion of R5P to PRPP is a tightly controlled step. PRPP synthetase is subject to allosteric feedback inhibition by downstream products, particularly purine and pyrimidine nucleotides such as ADP and GDP.[11][14] This regulation ensures that the production of PRPP is matched with the cellular demand for nucleotide synthesis.

Caption: Allosteric regulation of PRPP synthetase.

Downstream Pathways: Nucleotide Biosynthesis

PRPP is the activated ribose donor for the de novo synthesis of both purine and pyrimidine nucleotides.[15][16] In the purine pathway, the purine ring is built upon the ribose moiety of PRPP.[12] In the pyrimidine pathway, the pre-formed orotate ring is attached to PRPP.[17]

Caption: The central role of PRPP in nucleotide biosynthesis pathways.

Experimental Protocols

Continuous Spectrophotometric Assay for PRPP Synthetase Activity

This non-radioactive assay continuously monitors the production of PRPP by coupling its formation to subsequent enzymatic reactions that result in the production of NADH, which can be measured spectrophotometrically at 340 nm.[6][18]

Principle:

-

PRPP Synthetase: D-Ribose-5-Phosphate + ATP → PRPP + AMP

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): PRPP + Hypoxanthine → Inosine monophosphate (IMP) + PPi

-

Inosine monophosphate dehydrogenase (IMPDH): IMP + NAD+ + H2O → Xanthosine monophosphate (XMP) + NADH + H+

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

MgCl2

-

This compound

-

ATP

-

Hypoxanthine

-

NAD+

-

Highly active recombinant HGPRT and IMPDH

-

Cell lysate or purified PRPP synthetase

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction cocktail containing Tris-HCl buffer, MgCl2, this compound, ATP, hypoxanthine, NAD+, HGPRT, and IMPDH.

-

Add the cell lysate or purified PRPP synthetase to the wells of the microplate.

-

Initiate the reaction by adding the reaction cocktail.

-

Immediately place the microplate in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

The rate of NADH formation is directly proportional to the PRPP synthetase activity. Calculate the activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Quantification of PRPP and this compound by HPLC

High-performance liquid chromatography (HPLC) is a sensitive and accurate method for the separation and quantification of PRPP and R5P in biological samples.[19][20]

Principle: Anion-exchange or reverse-phase HPLC is used to separate the phosphorylated sugars based on their charge and polarity. Detection is typically achieved using a UV detector or by coupling the HPLC to a mass spectrometer (LC-MS) for enhanced specificity and sensitivity.

Materials:

-

Perchloric acid or cold formic acid for extraction

-

Neutralizing agent (e.g., potassium carbonate)

-

HPLC system with a suitable column (e.g., anion-exchange or C18)

-

Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)

-

Standards for PRPP and R5P

-

UV detector or mass spectrometer

Procedure:

-

Extraction: Quench metabolism and extract metabolites from cells or tissues using cold perchloric acid or formic acid.[1]

-

Neutralization: Neutralize the extract with a suitable base.

-

Centrifugation: Centrifuge to remove precipitated proteins and salts.

-

HPLC Analysis: Inject the supernatant onto the HPLC column.

-

Separation: Elute the compounds using an appropriate gradient of the mobile phase.

-

Detection: Monitor the eluent at a specific wavelength (e.g., 254 nm for the adenine moiety in ATP and AMP if they are also being monitored) or by mass spectrometry.

-

Quantification: Determine the concentrations of PRPP and R5P by comparing the peak areas to those of known standards.

Experimental Workflow for Characterizing a Putative PRPP Synthetase Inhibitor

The following workflow outlines the key steps in evaluating the efficacy and mechanism of a potential inhibitor of PRPP synthetase.

Caption: A logical workflow for the characterization of a PRPP synthetase inhibitor.

Conclusion

The synthesis of PRPP from this compound is a cornerstone of cellular metabolism, providing the essential precursor for nucleotide biosynthesis. The enzyme PRPP synthetase, with its intricate regulatory mechanisms, represents a prime target for therapeutic intervention in diseases characterized by aberrant cell growth and proliferation. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of this vital metabolic nexus. A thorough understanding of this core process will undoubtedly pave the way for innovative strategies in the treatment of cancer and metabolic disorders.

References

- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PRPP-Synthetase Superactivity Assay Kit [novocib.com]

- 7. Purification and Characterization of Phosphoribosylpyrophosphate Synthetase from Rubber Tree Latex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Filamentation modulates allosteric regulation of PRPS | eLife [elifesciences.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Purine metabolism - Wikipedia [en.wikipedia.org]

- 13. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 14. Regulation of phosphoribosylpyrophosphate synthetase by endogenous purine and pyrimidine compounds and synthetic analogs in normal and leukemic white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. davuniversity.org [davuniversity.org]

- 18. PRPP-S Assay Kit [novocib.com]

- 19. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 20. Radiometric measurement of phosphoribosylpyrophosphate and ribose 5-phosphate by enzymatic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Landscape of D-Ribose 5-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Ribose 5-phosphate (R5P), a central molecule in cellular metabolism, plays a pivotal role in the biosynthesis of nucleotides and the intricate network of the pentose phosphate pathway. A thorough understanding of its chemical structure and stereoisomerism is paramount for researchers in drug development and various scientific disciplines. This technical guide provides an in-depth exploration of the structural facets of this compound, its stereochemical complexity, and the experimental methodologies employed for its characterization.

Chemical Structure: A Tale of Two Forms

This compound is a five-carbon aldose sugar, a monosaccharide, with a phosphate group esterified to the hydroxyl group of the fifth carbon (C5).[1][2] Its chemical formula is C₅H₁₁O₈P, and it has a molar mass of approximately 230.11 g/mol .[1][2][3] Structurally, this compound exists in equilibrium between two forms: an open-chain (or linear) aldehydo form and a cyclic furanose form.[1][2] The cyclic form, a five-membered ring containing four carbon atoms and one oxygen atom, is the predominant form in biological systems and is referred to as D-ribofuranose 5-phosphate.[4]

The transition between the linear and cyclic forms is a spontaneous intramolecular hemiacetal formation. The aldehyde group at C1 of the open-chain form reacts with the hydroxyl group at C4 to form the furanose ring. This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two possible anomers: α-D-ribofuranose 5-phosphate and β-D-ribofuranose 5-phosphate.

Stereoisomerism: The Basis of Biological Specificity

The stereochemical configuration of this compound is critical for its biological function, dictating its recognition by enzymes and its incorporation into larger biomolecules.

Chiral Centers and Enantiomers

In its open-chain form, D-ribose possesses three chiral centers at carbons C2, C3, and C4.[5][6] This gives rise to a total of 2³ = 8 possible stereoisomers for ribose.[5] The designation "D" in D-Ribose refers to the configuration of the chiral center furthest from the aldehyde group, which is C4. In D-ribose, the hydroxyl group on C4 is oriented to the right in a Fischer projection. Its enantiomer, L-ribose, is the mirror image and is not naturally abundant.[7] The specific stereochemical configuration of the chiral centers in D-ribose is essential for the proper formation of the double-helical structure of RNA.

Anomers

As mentioned, the cyclization of the linear form of this compound introduces a new chiral center at the anomeric carbon (C1). The two resulting anomers, α and β, differ in the orientation of the hydroxyl group at this position. In the α-anomer, the hydroxyl group at C1 is on the opposite side of the ring from the CH₂OP group at C4. In the β-anomer, the hydroxyl group at C1 is on the same side as the CH₂OP group. This seemingly subtle difference has profound implications for the structure and function of nucleotides and nucleic acids.

Quantitative Structural Data

The precise structural parameters of this compound have been determined through various analytical techniques. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁O₈P | [1][2][3] |

| Molar Mass | 230.11 g/mol | [1][2][3] |

| Monoisotopic Mass | 230.01915430 Da | [4] |

| Chiral Centers (linear) | 3 (C2, C3, C4) | [5][6] |

| Stereoisomers (ribose) | 8 | [5] |

Experimental Protocols for Structural Analysis

The elucidation of the structure and stereochemistry of this compound relies on a combination of sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[8] For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Spectral Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the connectivity of atoms, the conformation of the ribose ring, and the stereochemistry of the chiral centers. The anomeric ratio (α vs. β) can also be quantified from the integration of the respective anomeric proton signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Methodology:

-

Ionization: The this compound sample is ionized using a suitable technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., time-of-flight, quadrupole, or ion trap).[9]

-

Data Interpretation: The resulting mass spectrum provides the exact molecular weight of this compound, confirming its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information.

Enzymatic Assays

Enzymatic assays are crucial for studying the interconversion of this compound with its isomers and its role in metabolic pathways.

Methodology (Example: Ribose-5-phosphate isomerase activity):

-

Reaction Mixture: A reaction mixture is prepared containing a buffered solution, the enzyme ribose-5-phosphate isomerase, and the substrate this compound.

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Product Detection: The formation of the product, ribulose-5-phosphate, is monitored over time. This can be achieved by coupling the reaction to another enzyme that utilizes ribulose-5-phosphate and produces a detectable signal (e.g., a change in absorbance or fluorescence).

-

Kinetic Analysis: By measuring the initial reaction rates at different substrate concentrations, kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.

Signaling Pathways and Logical Relationships

The interconversion of pentose phosphates is a key regulatory point in cellular metabolism. The following diagrams illustrate these relationships.

Caption: Interconversion of this compound and other pentose phosphates.

Caption: Equilibrium between the linear and cyclic forms of this compound.

References

- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. sciencequery.com [sciencequery.com]

- 3. Ribose 5-phosphate | C5H11O8P | CID 77982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H11O8P | CID 439167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribose - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. massbank.eu [massbank.eu]

The Central Role of D-Ribose 5-Phosphate in Nucleotide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 5-phosphate (R5P) is a critical metabolic intermediate that serves as the foundational scaffold for the biosynthesis of purine and pyrimidine nucleotides. Produced primarily through the pentose phosphate pathway (PPP), R5P is the precursor to 5-phosphoribosyl-1-pyrophosphate (PRPP), the activated form of ribose essential for both de novo and salvage pathways of nucleotide synthesis. This guide provides an in-depth examination of the biochemical pathways originating from R5P, detailing its synthesis, its conversion to PRPP, and its ultimate incorporation into the nucleotide pool. We will explore the key enzymes, regulatory mechanisms, and quantitative aspects of these pathways. Furthermore, this document furnishes detailed experimental protocols for the analysis of key metabolites and enzyme activities, and presents pathway visualizations to facilitate a deeper understanding of these complex metabolic networks. This information is vital for researchers in metabolic diseases, oncology, and drug development targeting nucleotide metabolism.

Introduction

Nucleotides are fundamental biological molecules that serve as the monomeric units of nucleic acids, DNA and RNA.[1] They also function as energy currency (ATP, GTP), components of essential coenzymes (NAD+, FAD, Coenzyme A), and signaling molecules (cAMP, cGMP). The biosynthesis of these vital molecules is intrinsically linked to the availability of a five-carbon sugar, this compound (R5P).[2]

The intracellular concentration and flux of R5P are tightly regulated, as they directly influence the rates of purine and pyrimidine synthesis.[3] R5P itself is generated from glucose metabolism via the pentose phosphate pathway (PPP), a pathway that also produces NADPH for reductive biosynthesis and antioxidant defense.[1][4][5] The conversion of R5P to 5-phosphoribosyl-1-pyrophosphate (PRPP) by PRPP synthetase represents a key activation step, committing the ribose moiety to nucleotide production.[1][2]

This guide will systematically dissect the journey of R5P from its formation to its incorporation into the purine and pyrimidine rings, providing a technical resource for professionals in the life sciences.

Synthesis of this compound via the Pentose Phosphate Pathway

The primary route for R5P synthesis is the pentose phosphate pathway (PPP), a cytosolic pathway that runs parallel to glycolysis.[1][6] The PPP is composed of two phases: an oxidative phase and a non-oxidative phase.

-

Oxidative Phase: This phase is characterized by the irreversible oxidation of glucose 6-phosphate (G6P), resulting in the production of NADPH and the precursor to R5P. The key reaction is the conversion of G6P to ribulose 5-phosphate, which generates two molecules of NADPH.[1][6]

-

Non-oxidative Phase: In this phase, ribulose 5-phosphate is reversibly isomerized to R5P by the enzyme ribose-5-phosphate isomerase.[1] The non-oxidative phase also allows for the interconversion of various sugar phosphates, connecting the PPP back to glycolytic intermediates like fructose 6-phosphate and glyceraldehyde 3-phosphate.[1]

The flux through the PPP and thus the production of R5P is regulated by the cell's demand for NADPH and nucleotide precursors.[7]

The Activation Step: Synthesis of PRPP

For R5P to be utilized in nucleotide synthesis, it must first be activated to 5-phosphoribosyl-1-pyrophosphate (PRPP).[2] This irreversible reaction is catalyzed by the enzyme ribose-phosphate diphosphokinase, more commonly known as PRPP synthetase (PRPS).[1]

Reaction: R5P + ATP → PRPP + AMP

This step is a critical control point in nucleotide metabolism.[8] PRPP synthetase is subject to allosteric regulation; it is activated by inorganic phosphate (Pi) and inhibited by purine and pyrimidine ribonucleotides (ADP, GDP), ensuring that the production of PRPP is matched to the cell's energy status and need for nucleotides.[9]

Role in De Novo Purine Synthesis

In de novo purine synthesis, the purine ring is assembled piece by piece directly onto the ribose moiety of PRPP.[1] The pathway begins with the conversion of PRPP to phosphoribosylamine, a reaction catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase. This is the committed step of purine synthesis. The availability of PRPP is a key determinant of the rate of this initial reaction.[3] The subsequent nine steps of the pathway involve the addition of atoms from glutamine, glycine, aspartate, CO2, and formate to build the inosine monophosphate (IMP) precursor, from which AMP and GMP are derived.

Role in De Novo Pyrimidine Synthesis

Unlike purine synthesis, the pyrimidine ring (orotate) is synthesized first as a free base before being attached to the ribose sugar.[2] PRPP enters the pathway at the fifth step, where the enzyme orotate phosphoribosyltransferase catalyzes the covalent linkage of orotate to the ribose unit of PRPP.[1] This reaction yields orotidine monophosphate (OMP), which is then decarboxylated to form uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (CMP, TMP).

Quantitative Data Summary

The kinetics of key enzymes and the concentrations of relevant metabolites are crucial for understanding the flux through these pathways. The following tables summarize representative quantitative data from the literature. Note that these values can vary significantly depending on the cell type, organism, and metabolic state.

| Table 1: Kinetic Parameters of Human PRPP Synthetase 1 | |

| Substrate | Km (µM) |

| Ribose 5-Phosphate | 30 - 150 |

| ATP | 20 - 100 |

| Table 2: Allosteric Inhibition of Human PRPP Synthetase 1 | |

| Inhibitor | Ki (µM) |

| ADP | 100 - 400 |

| GDP | 100 - 300 |

| Table 3: Representative Intracellular Metabolite Concentrations | |

| Metabolite | Concentration (µM) |

| Ribose 5-Phosphate | 10 - 100 |

| PRPP | 5 - 50 |

| ATP | 1000 - 5000 |

| GTP | 200 - 1000 |

Data compiled from various biochemical literature sources. Actual values are highly dependent on experimental conditions.

Experimental Protocols

Assay for PRPP Synthetase Activity

This protocol describes a continuous spectrophotometric assay that couples the production of AMP to the oxidation of NADH.

Principle: The AMP produced in the PRPP synthetase reaction is converted to IMP by adenylate deaminase. Concurrently, the ATP consumed is regenerated from phosphoenolpyruvate (PEP) by pyruvate kinase, producing pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 100 mM KCl

-

Ribose 5-Phosphate (R5P): 10 mM stock

-

ATP: 50 mM stock

-

Phosphoenolpyruvate (PEP): 20 mM stock

-

NADH: 10 mM stock

-

Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH), Adenylate deaminase

-

Enzyme Source: Purified PRPP synthetase or cell lysate

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, 2 mM PEP, 0.3 mM NADH, and saturating amounts of PK, LDH, and adenylate deaminase.

-

Add ATP to a final concentration of 2 mM.

-

Add the enzyme source (e.g., 10 µg of purified enzyme or 50 µg of lysate).

-

Equilibrate the mixture to the desired temperature (e.g., 37°C) and monitor the baseline absorbance at 340 nm.

-

Initiate the reaction by adding R5P to a final concentration of 0.5 mM.

-

Immediately begin recording the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of Intracellular R5P and PRPP by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of R5P and PRPP from cell extracts.

Principle: Cellular metabolites are extracted and separated by liquid chromatography (LC) and then detected by tandem mass spectrometry (MS/MS). Metabolites are identified and quantified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.

Workflow:

-

Cell Culture and Quenching: Grow cells to the desired density. Rapidly quench metabolic activity by aspirating the medium and adding ice-cold 80% methanol.

-

Metabolite Extraction: Scrape the cells in the cold methanol and transfer to a microfuge tube. Lyse the cells by freeze-thawing or sonication. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet debris.

-

Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a suitable LC column (e.g., a HILIC or anion-exchange column) to separate R5P and PRPP from other cellular components.

-

Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in negative ion, multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

R5P: Precursor ion (m/z 229) → Product ion (m/z 97)

-

PRPP: Precursor ion (m/z 389) → Product ion (m/z 79)

-

-

-

Data Analysis: Quantify the peak areas of the target metabolites. Use a standard curve generated from pure compounds to determine the absolute concentration in the samples. Normalize to the cell number or total protein content.

Conclusion

This compound stands at the crossroads of carbohydrate and nucleotide metabolism. Its synthesis via the pentose phosphate pathway and subsequent activation to PRPP are fundamental processes that fuel the production of the building blocks of life. The intricate regulation of the enzymes involved, particularly PRPP synthetase, ensures that nucleotide synthesis is finely tuned to the metabolic state of the cell. A thorough understanding of these pathways is essential for developing therapeutic strategies for diseases characterized by aberrant nucleotide metabolism, such as gout, Lesch-Nyhan syndrome, and various cancers. The methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of these vital metabolic networks.

References

- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]

- 3. The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 9. lecturio.com [lecturio.com]

Unlocking Novel Avenues for D-Ribose 5-Phosphate Production: An In-depth Technical Guide to Alternative Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 5-phosphate (R5P) is a pivotal precursor for the synthesis of nucleotides and several amino acids, making its biosynthetic pathways a subject of intense research for applications in biotechnology and drug development. While the oxidative pentose phosphate pathway (PPP) is the canonical route for R5P production, numerous alternative pathways have been discovered and engineered, offering advantages in terms of cofactor requirements, substrate utilization, and product yields. This technical guide provides a comprehensive overview of these alternative biosynthetic routes, including the reversed non-oxidative pentose phosphate pathway, the ribulose monophosphate pathway, and the phosphoketolase pathway. Detailed experimental protocols for pathway elucidation and enzyme characterization are provided, alongside a comparative analysis of their quantitative aspects. This document aims to be an essential resource for researchers seeking to understand, engineer, and harness these alternative pathways for the enhanced production of R5P and its derivatives.

Introduction

This compound (R5P) is a central metabolite in all domains of life, serving as the carbohydrate backbone for nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[1][2][3] It is also a precursor for the biosynthesis of the amino acids histidine and tryptophan. The primary and most well-known route to R5P is the oxidative branch of the pentose phosphate pathway (PPP), which converts glucose-6-phosphate to ribulose-5-phosphate with the concomitant production of NADPH.[2][4][5] However, the demand for R5P can vary depending on the metabolic state of the cell, and in many organisms and engineered systems, alternative pathways for its synthesis are active.[4][5] These alternative routes can be more efficient under certain conditions, for instance, when NADPH is not in high demand or when alternative carbon sources are utilized.

This guide delves into the core alternative biosynthetic pathways for this compound, providing the necessary technical details for their study and exploitation.

Alternative Biosynthetic Pathways for this compound

The Reversed Non-Oxidative Pentose Phosphate Pathway (PPP)

The non-oxidative branch of the PPP is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates.[2][5][6] When the cellular demand for R5P is high, and the demand for NADPH is low, the flux through the non-oxidative PPP can be reversed to synthesize R5P from fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP), both of which are intermediates of glycolysis.[4][5] This pathway is particularly important in organisms with an inactive oxidative PPP.[4]

The key enzymes in this pathway are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively.[5][7] The overall stoichiometry of the reversed non-oxidative PPP can be summarized as:

2 Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ 3 Ribose-5-phosphate

Logical Flow of the Reversed Non-Oxidative PPP

Caption: Reversed Non-Oxidative Pentose Phosphate Pathway.

The Ribulose Monophosphate (RuMP) Pathway